![molecular formula C11H17NS B12575683 1-[(5-Methylthiophen-2-yl)methyl]piperidine CAS No. 193202-86-7](/img/structure/B12575683.png)
1-[(5-Methylthiophen-2-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Methylthiophen-2-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-methylthiophen-2-ylmethyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the piperidine and thiophene moieties contributes to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-2-yl)methyl]piperidine typically involves the following steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For example, 5-methylthiophene-2-carbaldehyde can be reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-Methylthiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(5-Methylthiophen-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic properties due to the presence of the thiophene ring.
Wirkmechanismus
The mechanism of action of 1-[(5-Methylthiophen-2-yl)methyl]piperidine involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene moiety can participate in electron transfer processes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[(3-Methylthiophen-2-yl)methyl]piperidine
- 1-[(5-Bromothiophen-2-yl)methyl]piperidine
- 1-[(5-Methylthiophen-2-yl)methyl]piperidine-3-carboxylic acid
Uniqueness: this compound is unique due to the specific substitution pattern on the thiophene ring, which can influence its electronic properties and biological activities. Compared to other similar compounds, it may exhibit distinct pharmacological profiles and reactivity patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
193202-86-7 |
|---|---|
Molekularformel |
C11H17NS |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
1-[(5-methylthiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C11H17NS/c1-10-5-6-11(13-10)9-12-7-3-2-4-8-12/h5-6H,2-4,7-9H2,1H3 |
InChI-Schlüssel |
MMSZMMZGKIOJBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


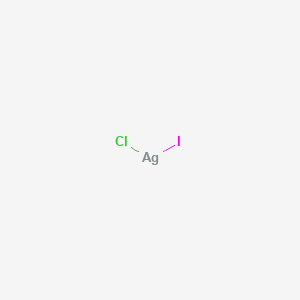
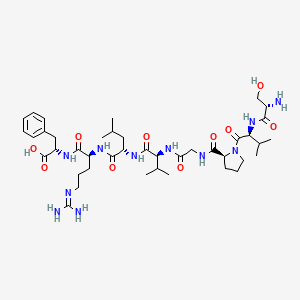
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)

![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)

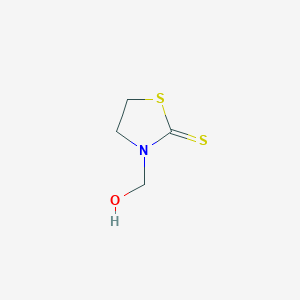
![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
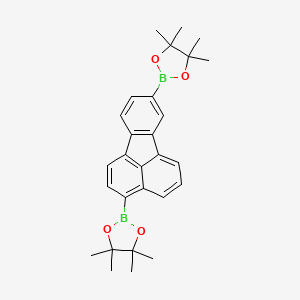
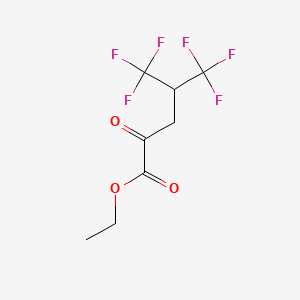
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
